molecular formula C20H21F3N8O3S B3027587 Defactinib CAS No. 1345713-71-4

Defactinib

货号: B3027587
CAS 编号: 1345713-71-4
分子量: 510.5 g/mol
InChI 键: FWLMVFUGMHIOAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Defactinib belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring . The molecular formula of this compound is C20H21F3N8O3S .


Chemical Reactions Analysis

This compound has been used in combination with other drugs like Pembrolizumab and Gemcitabine in clinical trials . The triple drug combination was well-tolerated, with no dose-limiting toxicities .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 510.49 g/mol . It’s a solid substance at room temperature .

科学研究应用

I 期研究在晚期实体瘤

Defactinib 已在 I 期临床试验中研究其治疗晚期实体瘤的疗效。一项研究由 Jones 等人 (2015) 对晚期实体瘤恶性肿瘤患者进行的研究表明,this compound 具有可接受的安全性和耐受性,治疗相关的副作用轻微至中度且可逆。推荐的 II 期空腹剂量确定为每日两次 425 毫克。

首次在亚洲进行 I 期研究

另一项由 Shimizu 等人 (2016) 进行的 I 期研究评估了 this compound 在患有晚期实体瘤恶性肿瘤的日本受试者中的疗效。这项研究支持在涉及实体瘤恶性肿瘤的临床试验中向日本受试者施用推荐的 II 期剂量的 this compound。

作用机制

This compound 作为 FAK 的抑制剂,FAK 是肿瘤细胞迁移、增殖、存活和血管生成的关键因素。FAK 通常通过与细胞外基质中的整合素结合而被激活,但可能在各种肿瘤细胞类型中上调并组成性激活。这方面在 2020 年和 2020 年的论文中进行了讨论。

在特定癌症类型中的疗效

  • 胰腺癌:在一项由 Wang-Gillam 等人 (2022) 进行的研究中,this compound 显示出前景,特别是当与派姆单抗和吉西他滨联合用于治疗晚期治疗难治性胰腺癌患者时。
  • 非小细胞肺癌 (NSCLC):一项 II 期研究 (Gerber 等人,2019) 在 KRAS 突变的 NSCLC 中显示出 this compound 单药治疗的适度临床活性。

在小鼠中的药代动力学

一项由 Hallur 等人 (2018) 进行的研究提供了对小鼠中 this compound 药代动力学参数的见解,有助于更好地了解其在临床前模型中的行为。

在其他癌症类型中的应用

  • 食管鳞状细胞癌 (ESCC):Zhang 等人 (2020) 报道 this compound 通过阻断 PI3K/AKT 通路有效抑制 ESCC 细胞的恶性程度。
  • 低级别浆液性卵巢癌 (LGSOC):Banerjee 等人 (2021) 讨论了 this compound 联合其他抑制剂在 LGSOC 中进行的 II 期研究。

与其他 FAK 抑制剂的比较

  • BI 853520:Lee 和 Gan (2019) 研究了 BI 853520 与 this compound 的疗效和安全性,并指出了其药代动力学和毒性的差异和相似之处。

作用机制

Defactinib works by inhibiting PTK2, also known as focal adhesion kinase (FAK), Pyk2, and MELK . These kinases are often overexpressed in various types of cancers, and their inhibition can impede tumorigenesis, metastasis, and drug resistance .

安全和危害

Defactinib may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

未来方向

Defactinib remains in trials in combination with other medications for other types of cancer . Future research may focus on the development of more potent chemotherapy in combination with this compound . Additionally, the benefits of FAK degraders, especially in terms of their scaffold function, are increasingly evident, holding promising potential for future clinical exploration and breakthroughs .

属性

IUPAC Name

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLMVFUGMHIOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025937
Record name N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073154-85-4
Record name Defactinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073154854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Defactinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEFACTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53O87HA2QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Defactinib
Reactant of Route 2
Reactant of Route 2
Defactinib
Reactant of Route 3
Reactant of Route 3
Defactinib
Reactant of Route 4
Reactant of Route 4
Defactinib
Reactant of Route 5
Reactant of Route 5
Defactinib
Reactant of Route 6
Reactant of Route 6
Defactinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。